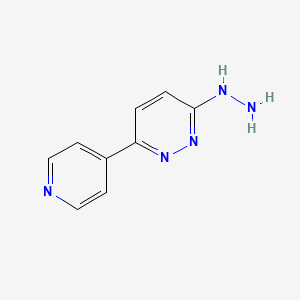

3-Hydrazino-6-(4-pyridinyl)-pyridazine

Descripción

3-Hydrazino-6-(4-pyridinyl)-pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a hydrazino group at position 3 and a 4-pyridinyl moiety at position 4. This compound is synthesized via a two-step process: chlorination of 6-(4-pyridinyl)-3-pyridazinol to yield 3-chloro-6-(4-pyridinyl)-pyridazine, followed by reaction with hydrazine to introduce the hydrazino group . Pharmacological evaluations highlight its utility as a cardiotonic agent, enhancing cardiac contractility without significantly affecting heart rate or blood pressure . Its mechanism of action is linked to selective modulation of cyclic nucleotide phosphodiesterase activity, increasing intracellular cAMP levels in myocardial tissue .

Propiedades

Fórmula molecular |

C9H9N5 |

|---|---|

Peso molecular |

187.2 g/mol |

Nombre IUPAC |

(6-pyridin-4-ylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C9H9N5/c10-12-9-2-1-8(13-14-9)7-3-5-11-6-4-7/h1-6H,10H2,(H,12,14) |

Clave InChI |

PJUHHAGRESHDHV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NN=C1C2=CC=NC=C2)NN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-hydrazino-6-(4-pyridinyl)-pyridazine are distinct from related pyridazine derivatives due to variations in substituent groups and their positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Observations

Substituent Impact on Activity :

- The 4-pyridinyl group in the target compound is critical for cardiotonic activity, likely due to its electron-withdrawing nature enhancing interaction with cardiac phosphodiesterases . In contrast, imidazol-1-yl substituents (e.g., compound in ) favor antihypertensive effects, possibly through vasodilation pathways.

- Aryl substitutions (e.g., 4’-tolyl in compound 6b ) enhance antimicrobial activity by improving membrane penetration or target binding.

Hydrazino Group Significance: The hydrazino (-NHNH₂) group at position 3 in the target compound facilitates hydrogen bonding with enzymatic targets, a feature absent in chloro or methyl analogs (e.g., compound 8 ). This group may also confer metabolic stability compared to amino or hydroxyl substituents.

Synthetic Feasibility :

- Derivatives with bulky substituents (e.g., 2,6-dimethyl-4-pyridinyl in E-6 ) exhibit lower yields (~40–50%) due to steric hindrance during synthesis. In contrast, simpler analogs like the target compound achieve higher synthetic efficiency .

Theoretical Insights :

- Semiempirical AM1 calculations suggest electron density near pyridazine nitrogens correlates with bioactivity. The 4-pyridinyl group in the target compound optimizes this density for cardiotonic effects, whereas chlorophenyl groups (e.g., compound 10 ) may redirect activity toward antimicrobial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.